N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide
Overview
Description
N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide is a chemical compound belonging to the class of pyrrolidinone derivatives This compound features a pyrrolidine ring substituted with a dimethyl group at the 1 and 5 positions, and a carboxamide group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions of amino acids or their derivatives.
Introduction of the Dimethyl Group: The dimethyl group at the 1 and 5 positions can be introduced through alkylation reactions using appropriate alkylating agents.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-1-carboxamide: A simpler analog without the dimethyl group.
N-(1,5-Dimethylpyrrolidin-3-yl)acetamide: A related compound with an acetamide group instead of a pyrrolidine-1-carboxamide group.
N-(1,5-Dimethylpyrrolidin-3-yl)benzamide: A compound with a benzamide group attached to the pyrrolidine ring.
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Properties
IUPAC Name |
N-(1,5-dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-7-10(8-13(9)2)12-11(15)14-5-3-4-6-14/h9-10H,3-8H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFJBJXUQUQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C)NC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698446 | |
Record name | N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678185-68-7 | |
Record name | N-(1,5-Dimethylpyrrolidin-3-yl)pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 678185-68-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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